N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine

描述

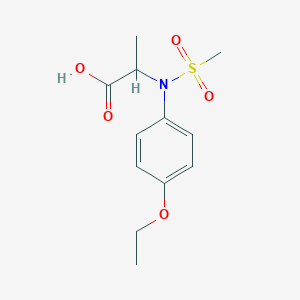

N-(4-Ethoxyphenyl)-N-(methylsulfonyl)alanine is a synthetic alanine derivative featuring dual substitution: a 4-ethoxyphenyl group and a methylsulfonyl group attached to the amino nitrogen. This compound combines structural elements of aromatic ethers (via the ethoxyphenyl moiety) and sulfonamides (via the methylsulfonyl group), which are critical for its physicochemical and biological properties. The ethoxy group enhances lipophilicity, while the sulfonamide moiety contributes to hydrogen bonding and metabolic stability. Such dual functionality is often exploited in drug design for optimizing pharmacokinetics and target binding .

Structure

3D Structure

属性

IUPAC Name |

2-(4-ethoxy-N-methylsulfonylanilino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-4-18-11-7-5-10(6-8-11)13(19(3,16)17)9(2)12(14)15/h5-9H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJRRTQMPDPESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N(C(C)C(=O)O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine is a compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Ethoxyphenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.

- Methylsulfonyl group : Implicated in enhancing biological activity and selectivity for specific targets.

The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Phosphodiesterase 4 (PDE4) : This inhibition leads to decreased levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), making it a candidate for treating autoimmune conditions like psoriasis and rheumatoid arthritis .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of cyclooxygenase (COX) enzymes, particularly COX-2, which is often upregulated in inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, though further research is needed to elucidate the specific mechanisms involved .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Inflammatory Cytokines

In a study examining the effects of this compound on inflammatory cytokines, researchers found that treatment led to a statistically significant reduction in TNF-α levels in vitro. This suggests its potential utility in managing inflammatory diseases characterized by elevated cytokine levels.

Case Study: COX Inhibition

Another study focused on the compound's ability to inhibit COX enzymes. The results demonstrated that this compound exhibited comparable activity to established COX inhibitors, indicating its potential as a therapeutic agent for conditions like osteoarthritis and rheumatoid arthritis .

Future Directions

Further research is warranted to explore:

- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) characteristics.

- Clinical Trials : Evaluating efficacy and safety in human subjects.

- Structural Modifications : Investigating analogs to enhance potency and selectivity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its dual N-substituents. Below is a comparison with structurally related sulfonamide- and alanine-derived compounds:

Physicochemical Properties

Key properties such as logP (lipophilicity), PSA (polar surface area), and molecular weight influence bioavailability and target interaction:

*Estimated values based on analogous structures.

- Lipophilicity (logP): The ethoxyphenyl group in the target compound reduces logP compared to nitrophenyl derivatives (e.g., ), favoring better membrane permeability than nitro-substituted analogues but lower than methoxyphenoxy variants ().

- PSA : High PSA (>100 Ų) in all compounds suggests moderate-to-poor blood-brain barrier penetration, typical of sulfonamide derivatives.

常见问题

Basic: What are the standard synthetic protocols for N-(4-ethoxyphenyl)-N-(methylsulfonyl)alanine?

Answer:

The synthesis typically involves coupling alanine derivatives with sulfonylated aryl intermediates. For example, tert-butyl alaninate can react with a sulfonyl chloride derivative (e.g., 4-ethoxyphenylmethylsulfonyl chloride) under basic conditions (e.g., Et₃N in THF) to form the sulfonamide bond. Subsequent deprotection of the tert-butyl group using HCl in 1,4-dioxane yields the final compound . Key steps include:

- Reagent purity : Use anhydrous solvents to avoid hydrolysis.

- Temperature control : Reactions often proceed at 0–25°C to minimize side products.

- Yield optimization : Typical yields range from 45–70%, depending on the stoichiometry of the sulfonylating agent.

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | 4-Ethoxyphenylmethylsulfonyl chloride, Et₃N, THF, 0°C → 25°C, 12h | 68% |

| Deprotection | 4N HCl in 1,4-dioxane, 25°C, 2h | 92% |

Basic: Which spectroscopic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H and ¹³C NMR confirm the sulfonamide linkage (δ 3.1–3.3 ppm for CH₃SO₂) and the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃CH₂O) .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₁₂H₁₈N₂O₅S: 303.1012) .

- X-ray Crystallography : For structural validation, single-crystal X-ray diffraction resolves bond angles and confirms stereochemistry (e.g., torsion angles between the sulfonyl group and alanine backbone) .

Advanced: How can contradictory solubility data in literature be resolved?

Answer:

Discrepancies may arise from polymorphic forms or impurities. Methodological approaches include:

- HPLC-PDA : Assess purity (>98%) and identify co-eluting impurities .

- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous buffers (pH 2–10) to detect aggregation.

- Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate formation by analyzing weight loss upon heating .

Table 2: Solubility in Common Solvents (mg/mL)

| Solvent | Solubility (25°C) | Notes |

|---|---|---|

| Water | <0.1 | pH-dependent |

| DMSO | >50 | Preferred for biological assays |

| Ethanol | 12.5 | Recrystallization solvent |

Advanced: What strategies optimize the compound’s stability in biological assays?

Answer:

- pH Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis of the sulfonamide group.

- Light Protection : Store solutions in amber vials to prevent photodegradation of the ethoxyphenyl moiety .

- Additives : Include 0.1% BSA to reduce nonspecific binding in cellular assays .

Figure 1: Degradation Kinetics at 37°C

- Half-life : 48h in PBS (pH 7.4) vs. 12h in acidic conditions (pH 3.0).

Basic: How is enzymatic activity assessed for alanine derivatives?

Answer:

- Alanine Aminopeptidase Assay : Monitor hydrolysis of L-alanine-p-nitroanilide at 405 nm. Inhibitors like this compound reduce enzymatic velocity (Km and Vmax calculated via Lineweaver-Burk plots) .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with triplicate measurements ensure reproducibility .

Advanced: How do computational models align with experimental structural data?

Answer:

- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with X-ray data to validate bond lengths (e.g., S–N bond: 1.63 Å experimental vs. 1.65 Å calculated) .

- Docking Studies : Predict binding modes to target enzymes (e.g., aminopeptidases) using AutoDock Vina, with RMSD <2.0 Å indicating reliable poses .

Advanced: What analytical methods resolve isomeric impurities in synthesis?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate D/L-alanine diastereomers .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing CD spectra with known standards (e.g., negative Cotton effect at 220 nm for L-isomer) .

Basic: How is the compound’s logP determined experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。